molecular formula C10H11ClF3NO2 B12096274 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride CAS No. 3832-76-6

2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

Cat. No.: B12096274
CAS No.: 3832-76-6
M. Wt: 269.65 g/mol
InChI Key: RUHKJYUDJXZMFH-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride is a phenylalanine derivative known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include steps for purification, such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate various biochemical pathways. The compound’s effects are mediated through its influence on enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

  • 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
  • 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid
  • 4-(trifluoromethyl)-D-phenylalanine

Comparison: Compared to these similar compounds, 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

3832-76-6

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H

InChI Key

RUHKJYUDJXZMFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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